molecular formula C16H19ClN6 B11282516 N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11282516
M. Wt: 330.81 g/mol
InChI Key: OINVWYJQLZLXHW-UHFFFAOYSA-N
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Description

N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazolo[3,4-d]pyrimidine core. Subsequent alkylation and amination steps introduce the methyl and propyl groups, respectively . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H19ClN6

Molecular Weight

330.81 g/mol

IUPAC Name

4-N-(4-chloro-2-methylphenyl)-1-methyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H19ClN6/c1-4-7-18-16-21-14(12-9-19-23(3)15(12)22-16)20-13-6-5-11(17)8-10(13)2/h5-6,8-9H,4,7H2,1-3H3,(H2,18,20,21,22)

InChI Key

OINVWYJQLZLXHW-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C)NC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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